2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is an organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the thiadiazole ring.
Introduction of the Amino Group: The thiadiazole ring is then reacted with an appropriate amine to introduce the amino group.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of urease, an enzyme that plays a critical role in the survival of certain bacteria.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme mechanisms and interactions.
Industrial Applications: It can be used in the synthesis of other biologically active compounds, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with the active site of target enzymes. For instance, as a urease inhibitor, it binds to the enzyme’s active site, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanisms of certain bacteria, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
5-phenylacetamido-1,3,4-thiadiazole: Used in the treatment of certain cancers.
2-amino-5-methylthio-1,3,4-thiadiazole: Utilized in the synthesis of various biologically active molecules.
Compared to these compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is unique due to its specific structure, which imparts distinct inhibitory properties against urease and potentially other enzymes .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS2/c13-8-12(5-3-1-2-4-6-12)15-9(18)7-19-11-17-16-10(14)20-11/h1-7H2,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCUUTFXNIOBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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